3-Oxo-3-(thiomorpholin-4-yl)propanenitrile
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Overview
Description
3-Oxo-3-(thiomorpholin-4-yl)propanenitrile is a chemical compound with the molecular formula C₇H₁₀N₂OS and a molecular weight of 170.23 g/mol . It is characterized by the presence of a thiomorpholine ring, a nitrile group, and a ketone functional group. This compound is used primarily in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(thiomorpholin-4-yl)propanenitrile typically involves the reaction of thiomorpholine with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate thiomorpholine, followed by the addition of a nitrile compound like acrylonitrile. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(thiomorpholin-4-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ketone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods.
Substitution: Nucleophiles such as amines or alcohols can react with the ketone group under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
3-Oxo-3-(thiomorpholin-4-yl)propanenitrile is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Oxo-3-(thiomorpholin-4-yl)propanenitrile involves its interaction with various molecular targets. The thiomorpholine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-(2-thienyl)propanenitrile: Similar structure but with a thienyl group instead of a thiomorpholine ring.
3-Oxo-3-(4-pyridyl)propanenitrile: Contains a pyridyl group instead of a thiomorpholine ring.
Uniqueness
3-Oxo-3-(thiomorpholin-4-yl)propanenitrile is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-oxo-3-thiomorpholin-4-ylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c8-2-1-7(10)9-3-5-11-6-4-9/h1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIDVVUGSOESLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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